Hodgkinsine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

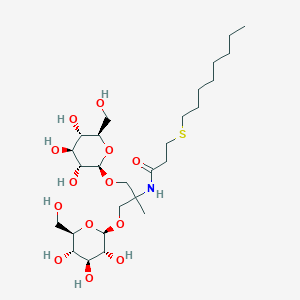

N-[2-methyl-1,3-bis[[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy]propan-2-yl]-3-octylsulfanylpropanamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H51NO13S/c1-3-4-5-6-7-8-10-42-11-9-18(31)28-27(2,14-38-25-23(36)21(34)19(32)16(12-29)40-25)15-39-26-24(37)22(35)20(33)17(13-30)41-26/h16-17,19-26,29-30,32-37H,3-15H2,1-2H3,(H,28,31)/t16-,17-,19-,20-,21+,22+,23-,24-,25-,26-/m1/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YFCAMFLUQQRQRH-MPBWFABASA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCSCCC(=O)NC(C)(COC1C(C(C(C(O1)CO)O)O)O)COC2C(C(C(C(O2)CO)O)O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCCSCCC(=O)NC(C)(CO[C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)CO)O)O)O)CO[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H51NO13S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

629.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to the Natural Sources and Isolation of Hodgkinsine

Hodgkinsine is a complex pyrrolidinoindoline alkaloid that has garnered significant interest within the scientific community due to its intricate molecular structure and notable pharmacological properties, particularly its potent analgesic effects.[1][2] This trimeric alkaloid, composed of three pyrrolidinoindoline subunits, presents both a fascinating biosynthetic puzzle and a potential scaffold for novel therapeutic agents.[2][3] This technical guide provides a comprehensive overview of the natural sources of this compound and detailed methodologies for its isolation and purification, tailored for researchers, scientists, and professionals in drug development.

Natural Sources of this compound

This compound was first isolated from Hodgkinsonia frutescens, a shrub in the Rubiaceae family native to Queensland, Australia.[4] Subsequent phytochemical investigations have identified its presence in several other plant genera, primarily within the Rubiaceae family. The most extensively studied source is Psychotria colorata, where it co-occurs with other related alkaloids. The distribution of this compound is not uniform throughout the plant tissues, with concentrations varying between the flowers, leaves, and roots.

Below is a summary of the known botanical sources of this compound.

| Plant Species | Family | Plant Part(s) | Co-occurring Alkaloids | Reference(s) |

| Hodgkinsonia frutescens | Rubiaceae | Leaves | Not specified | |

| Psychotria colorata | Rubiaceae | Flowers, Leaves, Roots | Psychotridine, Chimonanthine | |

| Psychotria muscosa | Rubiaceae | Not specified | Not specified | |

| Psychotria lyciiflora | Rubiaceae | Not specified | meso-Chimonanthine, Nb-desmethyl-meso-chimonanthine | |

| Psychotria oleoides | Rubiaceae | Not specified | Not specified | |

| Eumachia forsteriana | Rubiaceae | Not specified | Not specified | |

| Calycodendron milnei | Rubiaceae | Aerial parts, Stem bark | Quadrigemine C, Vatamine | |

| Palicourea tomentosa | Rubiaceae | Not specified | Chimonanthine, Psychotriasine, Calycanthine |

Biosynthesis of this compound

The biosynthesis of this compound is a complex process involving the oxidative coupling of tryptamine monomers. This process facilitates the formation of both carbon-carbon and carbon-nitrogen bonds between indole units in a highly stereocontrolled manner, leading to the intricate trimeric structure of the final molecule.

Experimental Protocols for Isolation and Purification

The isolation of this compound, like many alkaloids, relies on its basic nature. The general procedure involves an initial extraction from plant material into an organic solvent, followed by a series of acid-base extractions to separate the alkaloids from neutral and acidic compounds. Subsequent purification is typically achieved through chromatographic techniques.

This protocol is a generalized procedure based on common alkaloid extraction methods.

-

Preparation of Plant Material :

-

Collect the desired plant parts (e.g., leaves of Hodgkinsonia frutescens).

-

Dry the plant material thoroughly to prevent enzymatic degradation and facilitate grinding.

-

Mill the dried material into a fine powder to maximize the surface area for extraction.

-

-

Initial Extraction :

-

Mix the powdered plant material with an alkalizing agent, such as calcium hydroxide (lime), at a ratio of approximately 10:3 by weight.

-

Exhaustively extract the mixture with a suitable organic solvent at room temperature. Ethereal or chloroform-based systems are commonly used. The process can be carried out by maceration or percolation until the extract no longer tests positive for alkaloids (e.g., with Dragendorff's reagent).

-

Combine the organic extracts and concentrate them under reduced pressure to a smaller volume.

-

-

Acid-Base Extraction :

-

Extract the concentrated organic phase repeatedly with a dilute acid solution (e.g., 2% HCl) until the aqueous phase no longer tests positive for alkaloids. The protonated alkaloids will migrate to the aqueous phase.

-

Separate and combine the acidic aqueous extracts. Filter if necessary to remove any suspended solids.

-

Basify the acidic solution to a pH of approximately 10-11 with a base such as aqueous ammonia or NaOH. This deprotonates the alkaloids, rendering them insoluble in water and soluble in organic solvents.

-

Extract the free-base alkaloids from the basified aqueous solution using an immiscible organic solvent like chloroform or ether.

-

Wash the combined organic extracts with water, dry over an anhydrous salt (e.g., Na₂SO₄), and evaporate the solvent in vacuo to yield the crude alkaloid fraction.

-

The crude alkaloid mixture requires further purification to isolate this compound.

-

Chromatography :

-

Column Chromatography : The crude alkaloid extract can be subjected to column chromatography using silica gel or alumina as the stationary phase.

-

A common mobile phase system involves chloroform with increasing amounts of methanol.

-

Fractions are collected and monitored by Thin-Layer Chromatography (TLC) using an appropriate visualization reagent (e.g., potassium iodoplatinate or UV light).

-

-

High-Performance Liquid Chromatography (HPLC) : For higher purity and analytical quantification, HPLC is the method of choice. A reverse-phase column (e.g., C18) with a mobile phase consisting of a buffered aqueous solution and an organic modifier (e.g., acetonitrile or methanol) is typically employed.

-

-

Crystallization :

-

This compound has been successfully crystallized from benzene.

-

Dissolve the purified alkaloid fraction in a minimal amount of hot benzene.

-

Allow the solution to cool slowly. Seeding with a pre-existing crystal may be necessary to induce crystallization.

-

Collect the resulting crystals by filtration and wash with cold solvent.

-

The solvent-free amorphous this compound can be obtained by dissolving the crystals in dilute acid, removing the benzene with ether, re-basifying the solution, and extracting the alkaloid with ether, followed by evaporation.

-

The identity and structure of the isolated this compound can be confirmed using modern spectroscopic techniques.

-

Nuclear Magnetic Resonance (NMR) : Provides detailed information about the molecular structure, including the connectivity and stereochemistry of the molecule.

-

Mass Spectrometry (MS) : Determines the molecular weight and elemental composition.

-

Infrared (IR) Spectroscopy : Identifies the presence of key functional groups, such as the imino group (N-H stretch) and the o-disubstituted benzene nucleus.

References

Unveiling the Alkaloids of Psychotria colorata: A Technical Guide for Drug Discovery

An in-depth exploration of the discovery, isolation, and pharmacological characterization of the psychoactive alkaloids from the Amazonian plant Psychotria colorata. This guide is intended for researchers, scientists, and drug development professionals.

Psychotria colorata, a plant from the Rubiaceae family, has a rich history of traditional use by indigenous communities in the Amazon for its analgesic properties.[1] Scientific inquiry into this ethnobotanical background has led to the discovery of a complex array of alkaloids, primarily of the pyrrolidinoindoline and quinoline classes, which are responsible for its potent biological effects.[2] This technical guide provides a comprehensive overview of the key alkaloids isolated from P. colorata, their quantitative distribution, detailed experimental protocols for their extraction and analysis, and their known signaling pathways.

Quantitative Analysis of Alkaloid Composition

While a complete quantitative breakdown of each individual alkaloid in Psychotria colorata is not extensively documented in the current scientific literature—a notable research gap—studies have successfully determined the total alkaloid content in various parts of the plant.[2] The flowers, in particular, show the highest concentration of these bioactive compounds.[2]

Table 1: Total Alkaloid Content in Psychotria colorata

| Plant Part | Total Alkaloid Content (% Dry Weight) |

| Flowers | 0.7% |

| Leaves | 0.6% |

| Roots | 0.05% |

The primary bioactive constituents identified are a group of structurally complex pyrrolidinoindoline alkaloids, including hodgkinsine, psychotridine, quadrigemine C, (+)-chimonanthine, and meso-chimonanthine.[2] Additionally, quinoline alkaloids have also been isolated.

Table 2: Bioactivity of Key Alkaloids and Extracts from Psychotria colorata

| Alkaloid/Extract | Bioactivity | Quantitative Data |

| This compound | µ-opioid receptor agonist & NMDA receptor antagonist | Produces a dose-dependent, naloxone-reversible analgesic effect. |

| Psychotridine | NMDA receptor antagonist | Inhibits [3H]MK-801 (dizocilpine) binding to cortex membranes, completely abolished at 300 nM. |

| Psychotridine | Platelet Aggregation Inhibition | IC50 values of 1.4 µM (ADP-induced), 1.4 µM (collagen-induced), and 3.9 µM (thrombin-induced). |

| Pyrrolidinoindoline Alkaloid Fraction | Antiplasmodial Activity | 100% inhibition of Plasmodium falciparum at a concentration of 25 µg/mL. |

Experimental Protocols

The isolation and characterization of alkaloids from Psychotria colorata involve a multi-step process, beginning with extraction from the plant material, followed by chromatographic separation and spectroscopic analysis.

General Alkaloid Extraction (Acid-Base Extraction)

This protocol outlines a standard acid-base extraction method for the isolation of a crude alkaloid mixture from dried and powdered plant material.

-

Maceration: The plant material (e.g., 100 g) is macerated with an acidic aqueous solution (e.g., 5% acetic acid in water) for a prolonged period (e.g., 24 hours) to form the alkaloid salts.

-

Filtration: The mixture is filtered, and the acidic aqueous extract containing the protonated alkaloids is collected.

-

Basification: The aqueous extract is then made alkaline (pH 9-10) by the addition of a base, such as ammonium hydroxide. This deprotonates the alkaloid salts, converting them back to their free base form.

-

Solvent Extraction: The alkaline aqueous solution is repeatedly extracted with an immiscible organic solvent, such as dichloromethane or chloroform. The organic layers, containing the free base alkaloids, are combined.

-

Concentration: The organic solvent is evaporated under reduced pressure to yield the crude alkaloid extract.

Chromatographic Separation and Purification

The crude alkaloid extract is a complex mixture that requires further separation to isolate individual compounds. The following is a general procedure based on the methods described by Verotta et al. (1998).

-

Column Chromatography (Silica Gel): The crude extract is dissolved in a minimal amount of the initial eluting solvent and loaded onto a silica gel column.

-

Elution Gradient: The alkaloids are separated by eluting the column with a gradient of increasing solvent polarity. A common gradient starts with a nonpolar solvent like hexane, gradually introducing a more polar solvent such as ethyl acetate, and finally methanol.

-

Fraction Collection: Fractions of the eluate are collected sequentially.

-

Thin-Layer Chromatography (TLC) Analysis: The composition of each fraction is monitored by TLC to identify fractions containing the alkaloids of interest.

-

Further Purification (Preparative HPLC): Fractions containing a mixture of alkaloids or impure compounds may require further purification using preparative High-Performance Liquid Chromatography (HPLC) to obtain the pure alkaloids.

Bioactivity Assays

This protocol is based on the methods used to demonstrate the opioid-like activity of P. colorata alkaloids.

-

Membrane Preparation: Rat brain membranes are prepared and homogenized in a suitable buffer.

-

Incubation: The membranes are incubated with a radiolabeled mu-opioid receptor ligand (e.g., [3H]naloxone) in the presence and absence of varying concentrations of the test compound (this compound).

-

Separation: The bound and free radioligand are separated by rapid filtration through glass fiber filters.

-

Quantification: The radioactivity retained on the filters, representing the bound ligand, is measured by liquid scintillation counting.

-

Data Analysis: The ability of this compound to displace the radioligand is used to determine its binding affinity for the mu-opioid receptor.

This protocol is adapted from the methods used to characterize the NMDA receptor antagonist activity of psychotridine.

-

Membrane Preparation: Cortical membranes from rat brains are prepared and suspended in a suitable buffer.

-

Incubation: The membranes are incubated with a radiolabeled NMDA receptor channel blocker (e.g., [3H]MK-801) in the presence and absence of varying concentrations of the test compound (psychotridine).

-

Separation: The reaction is terminated by rapid filtration, separating the membrane-bound radioligand from the free radioligand.

-

Quantification: The amount of radioactivity on the filters is quantified to determine the level of radioligand binding.

-

Data Analysis: The inhibition of [3H]MK-801 binding by psychotridine is analyzed to determine its potency as an NMDA receptor antagonist.

Spectroscopic Data of Key Alkaloids

The structural elucidation of the isolated alkaloids is achieved through a combination of spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).

Table 3: Spectroscopic Data for this compound

| Spectroscopic Data | Values |

| ¹H NMR (CDCl₃, 400 MHz) δ (ppm) | 7.20-6.50 (m, Ar-H), 3.80-2.80 (m, CH, CH₂), 2.60-2.20 (s, N-CH₃) |

| ¹³C NMR (CDCl₃, 100 MHz) δ (ppm) | 150-100 (Ar-C), 80-60 (quaternary C), 60-40 (CH, CH₂), 40-30 (N-CH₃) |

| Mass Spectrometry (EI-MS) m/z | 518 (M⁺), characteristic fragmentation pattern showing loss of pyrrolidinoindoline monomer units. |

Table 4: Spectroscopic Data for Psychotridine

| Spectroscopic Data | Values |

| ¹H NMR (CDCl₃, 500 MHz) δ (ppm) | 7.35-6.45 (m, Ar-H), 5.45 (s, 1H), 3.75-2.85 (m, CH, CH₂), 2.70-2.30 (s, N-CH₃) |

| ¹³C NMR (CDCl₃, 125 MHz) δ (ppm) | 152.1, 151.9, 151.8, 136.2, 131.1, 130.9, 128.5, 124.4, 124.3, 118.8, 109.5, 109.4, 83.5, 83.3, 67.2, 54.1, 53.9, 35.8, 35.7, 34.1 |

| Mass Spectrometry (EI-MS) m/z | 862 (M⁺), fragmentation pattern consistent with the loss of tryptamine and methyltryptamine units. |

Visualizations: Workflows and Signaling Pathways

The following diagrams, generated using Graphviz, illustrate the experimental workflow for alkaloid discovery and the proposed signaling pathways for this compound and psychotridine.

Conclusion

Psychotria colorata stands out as a valuable source of structurally diverse and pharmacologically active alkaloids. The dual-action of this compound as both a mu-opioid agonist and an NMDA receptor antagonist presents a particularly compelling profile for the development of novel analgesics with potentially fewer side effects than traditional opioids. Psychotridine's potent NMDA receptor antagonism further highlights the therapeutic potential of this plant's chemical constituents. A significant opportunity for future research lies in the development of robust analytical methods to quantify the individual alkaloid components in P. colorata. This will be crucial for standardizing extracts, understanding potential synergistic effects between the alkaloids, and advancing the development of new pharmaceuticals derived from this important medicinal plant.

References

The Enigmatic Analgesic: A Technical Guide to the Biological Activity of Hodgkinsine Stereoisomers

For Researchers, Scientists, and Drug Development Professionals

Abstract

Hodgkinsine, a complex tris(pyrrolidinoindoline) alkaloid, has emerged as a compelling natural product with significant analgesic properties. Its intricate stereochemistry gives rise to a multitude of stereoisomers, each with potentially distinct biological activities. This document provides an in-depth technical guide to the biological activities of this compound stereoisomers, with a primary focus on their antinociceptive effects. It is intended to serve as a resource for researchers and professionals in drug discovery and development by summarizing the available quantitative data, providing detailed experimental protocols for key assays, and illustrating the proposed signaling pathways and experimental workflows. While the full quantitative landscape of all this compound stereoisomers is still an active area of research, this guide collates the current, publicly available scientific knowledge to facilitate further investigation into this promising class of molecules.

Introduction

This compound is a natural alkaloid predominantly found in plants of the Psychotria genus.[1] Traditional use of these plants for pain relief has spurred scientific investigation into their active constituents, identifying this compound as a key contributor to their analgesic effects.[2] The molecule's complex structure, featuring multiple chiral centers, results in numerous stereoisomers.[1] The spatial arrangement of atoms in these stereoisomers can significantly influence their interaction with biological targets, leading to variations in their pharmacological profiles.

The primary analgesic mechanism of this compound is believed to be a dual action as a mu-opioid receptor agonist and an NMDA receptor antagonist.[2][3] This dual mechanism is of particular interest as it mimics that of some clinically successful analgesics and may offer a superior therapeutic window with a reduced side-effect profile compared to traditional opioids. Beyond its analgesic properties, this compound has also been reported to possess antiviral, antibacterial, and antifungal activities, although these are less extensively studied.

This guide will systematically present the available data on the biological activities of this compound and its synthesized stereoisomers, detail the methodologies used to obtain this data, and provide visual representations of the underlying biological processes.

Quantitative Data on Biological Activity

The publicly available quantitative data on the biological activity of specific this compound stereoisomers is currently limited. The most comprehensive study to date on the antinociceptive effects of synthesized stereoisomers was reported by Kodanko et al. (2007), though the complete dataset is not readily accessible in the public domain. The following tables summarize the available quantitative and qualitative data.

Table 1: Antinociceptive Activity of this compound and Its Stereoisomers

| Compound/Stereoisomer | Test Model | Species | Administration Route | Dose | Observed Effect | Citation |

| This compound | Tail-Flick Test | Mice | i.p. | 5.0 mg/kg | Potent, dose-dependent, and naloxone-reversible analgesic effect. | |

| This compound | Hot-Plate Test | Mice | i.p. | 20.0 mg/kg | Potent analgesic activity comparable to morphine. | |

| This compound | Capsaicin-Induced Pain | Mice | i.p. | Not Specified | Potent dose-dependent analgesic activity. | |

| This compound B | Tail-Flick Test | Mice | Not Specified | 10 mg/kg | Increased latency to tail withdrawal. | |

| Synthesized Stereoisomers | Tail-Flick & Capsaicin Pain Models | Mice | Not Specified | Not Specified | Preliminary evaluation of antinociceptive activity reported. |

Table 2: Antimicrobial and Cytotoxic Activities of this compound Alkaloids

| Compound | Activity | Assay | Target Organism/Cell Line | Result (MIC/IC50) | Citation |

| This compound A | Antiviral | Plaque Reduction Assay | Herpes Simplex Virus type 1 (DNA virus) | Substantial activity (quantitative data not available) | |

| This compound A | Antiviral | Plaque Reduction Assay | Vesicular Stomatitis Virus (RNA virus) | Substantial activity (quantitative data not available) | |

| This compound A | Antimicrobial | Tube Dilution/Disc Diffusion | Various Bacteria and Fungi | MIC values as low as 5 µg/ml | |

| Quadrigemine C | Antimicrobial | Tube Dilution/Disc Diffusion | Various Bacteria and Fungi | MIC values as low as 5 µg/ml | |

| Vatamine | Cytotoxic | Not Specified | Vero African green monkey kidney cells | Most potent activity in the series (quantitative data not available) | |

| Quadrigemine C | Cytotoxic | Not Specified | Vero African green monkey kidney cells | Potent activity (quantitative data not available) |

Note: The term "this compound" in some studies may refer to a specific natural isomer or a mixture. The stereochemistry is not always defined in the cited literature.

Experimental Protocols

This section provides detailed methodologies for the key experiments cited in the evaluation of this compound stereoisomers. These protocols are generalized and may require optimization based on specific laboratory conditions and reagents.

Antinociceptive Assays

This method assesses the central analgesic activity of a compound by measuring the latency of a mouse to withdraw its tail from a noxious thermal stimulus.

-

Animals: Male Swiss mice (20-25 g) are used. Animals are acclimatized to the laboratory environment for at least one week prior to the experiment.

-

Apparatus: A tail-flick analgesia meter is used, which provides a radiant heat source.

-

Procedure:

-

A baseline tail-flick latency is determined for each mouse by placing its tail on the radiant heat source and measuring the time it takes for the mouse to flick its tail. A cut-off time (e.g., 10-15 seconds) is established to prevent tissue damage.

-

The test compound (this compound stereoisomer) or vehicle control is administered, typically via intraperitoneal (i.p.) injection.

-

At predetermined time points after administration (e.g., 30, 60, 90, and 120 minutes), the tail-flick latency is measured again.

-

-

Data Analysis: The analgesic effect is expressed as the percentage of Maximum Possible Effect (%MPE), calculated using the formula: %MPE = [(post-drug latency - pre-drug latency) / (cut-off time - pre-drug latency)] x 100.

This model evaluates the analgesic activity of a compound against chemically-induced pain, which is known to involve NMDA receptors.

-

Animals: Male Swiss mice (20-25 g) are used.

-

Procedure:

-

Mice are pre-treated with the test compound or vehicle.

-

After a set period (e.g., 30 minutes), a solution of capsaicin (e.g., 20 µL of a 1.6 µ g/paw solution) is injected subcutaneously into the plantar surface of one of the hind paws.

-

Immediately after injection, the mice are placed in an observation chamber.

-

The cumulative time spent licking or biting the injected paw is recorded for a period of 5 minutes.

-

-

Data Analysis: The analgesic effect is determined by the reduction in the duration of licking/biting behavior in the treated group compared to the vehicle control group.

Cytotoxicity Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

-

Cell Culture: Human cancer cell lines or other relevant cell lines are cultured in appropriate media and conditions.

-

Procedure:

-

Cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.

-

The cells are then treated with various concentrations of the this compound stereoisomers for a specified duration (e.g., 24, 48, or 72 hours).

-

After the treatment period, the medium is removed, and a solution of MTT in serum-free medium is added to each well.

-

The plate is incubated for 2-4 hours to allow for the formation of formazan crystals by metabolically active cells.

-

The MTT solution is removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.

-

-

Data Analysis: The absorbance is measured using a microplate reader at a wavelength of 570 nm. The percentage of cell viability is calculated relative to the untreated control. The IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined by plotting the percentage of viability against the log of the compound concentration.

Antimicrobial Assay

This method determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

-

Microorganisms: Bacterial or fungal strains are cultured in appropriate broth media.

-

Procedure:

-

A serial two-fold dilution of the test compound is prepared in a 96-well microtiter plate with the appropriate growth medium.

-

A standardized inoculum of the microorganism is added to each well.

-

Positive (microorganism with no compound) and negative (medium only) controls are included.

-

The plate is incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

-

-

Data Analysis: The MIC is determined as the lowest concentration of the compound at which there is no visible growth (turbidity) of the microorganism.

Visualization of Signaling Pathways and Workflows

Proposed Signaling Pathways for Analgesic Action

The dual mechanism of this compound's analgesic action involves distinct signaling pathways.

Experimental Workflow for Assessing Analgesic Potency

The experimental workflow for assessing the analgesic potency of this compound stereoisomers follows a systematic approach from synthesis to in vivo testing.

Conclusion and Future Directions

This compound and its stereoisomers represent a promising class of compounds for the development of novel analgesics. The dual mechanism of action, targeting both mu-opioid and NMDA receptors, is a particularly attractive feature that may lead to improved pain management with a more favorable side-effect profile. However, the current body of public knowledge has significant gaps, particularly in the quantitative comparison of the biological activities of the various stereoisomers.

To fully realize the therapeutic potential of this compound, future research should focus on:

-

Comprehensive Stereoisomer Profiling: A systematic evaluation of all synthesized this compound stereoisomers in a battery of in vitro and in vivo assays is crucial. This should include receptor binding assays (e.g., Ki determination for mu-opioid and NMDA receptors), functional assays (e.g., EC50/IC50 determination), and a broader range of pain models.

-

Elucidation of Other Biological Activities: The preliminary findings of antiviral, antibacterial, and antifungal activities warrant further investigation. Quantitative assessment of these activities for each stereoisomer could reveal additional therapeutic applications.

-

Pharmacokinetic and Toxicological Studies: A thorough evaluation of the ADME (absorption, distribution, metabolism, and excretion) and toxicity profiles of the most potent stereoisomers is a necessary step towards clinical development.

-

Mechanism of Action Studies: Deeper investigation into the molecular interactions of this compound stereoisomers with their targets will provide a clearer understanding of their structure-activity relationships and guide the design of more potent and selective analogs.

The development of a comprehensive understanding of the biological activities of this compound stereoisomers will undoubtedly pave the way for the rational design and development of a new generation of analgesic and potentially other therapeutic agents.

References

Hodgkinsine: A Technical Guide to its Antiviral and Antibacterial Properties

For Researchers, Scientists, and Drug Development Professionals

Abstract

Hodgkinsine, a complex trimeric pyrrolidinoindoline alkaloid, has demonstrated a notable spectrum of antimicrobial activities. This document provides a comprehensive technical overview of the existing scientific data on the antiviral and antibacterial properties of this compound. While research highlights its potential, particularly against both DNA and RNA viruses and a range of bacteria, quantitative data remains limited in publicly accessible literature. This guide consolidates the available qualitative and quantitative information, details relevant experimental methodologies, and visualizes potential workflows and mechanisms to facilitate further research and drug development efforts in this area.

Introduction

This compound is a naturally occurring alkaloid found in plants of the Psychotria genus.[1] Traditionally, these plants have been used in indigenous medicine for their analgesic effects.[1] Modern scientific investigation has revealed that this compound also possesses antiviral, antibacterial, and antifungal properties.[1][2] Its complex stereochemistry and unique trimeric structure present a compelling scaffold for the development of novel antimicrobial agents.[1] This whitepaper aims to provide a detailed technical resource for researchers by summarizing the current state of knowledge on this compound's antimicrobial potential.

Antibacterial Properties of this compound

This compound has exhibited significant antibacterial activity. The most potent antimicrobial activity was observed with this compound A, which has shown minimum inhibitory concentration (MIC) values as low as 5 micrograms/ml.

Quantitative Antibacterial Data

| Gram Stain | Bacterial Strain | Assay Type | Minimum Inhibitory Concentration (MIC) (µg/mL) | Minimum Bactericidal Concentration (MBC) (µg/mL) |

| Gram-Positive | Staphylococcus aureus | Broth Microdilution | Data not available | Data not available |

| Gram-Positive | Bacillus subtilis | Broth Microdilution | Data not available | Data not available |

| Gram-Negative | Escherichia coli | Broth Microdilution | Data not available | Data not available |

| Gram-Negative | Pseudomonas aeruginosa | Broth Microdilution | Data not available | Data not available |

Experimental Protocols for Antibacterial Activity Assessment

The following are detailed methodologies for key experiments to determine the antibacterial efficacy of this compound.

This protocol determines the lowest concentration of this compound that inhibits the visible growth of a bacterium.

-

Materials:

-

This compound stock solution

-

Bacterial cultures (e.g., Staphylococcus aureus, Escherichia coli)

-

Mueller-Hinton Broth (MHB)

-

96-well microtiter plates

-

Spectrophotometer

-

Incubator

-

-

Protocol:

-

Prepare a bacterial inoculum suspension and adjust its turbidity to a 0.5 McFarland standard.

-

Perform serial two-fold dilutions of the this compound stock solution in MHB directly in the 96-well plates.

-

Add the adjusted bacterial inoculum to each well, ensuring a final concentration of approximately 5 x 10^5 CFU/mL.

-

Include a positive control (bacteria in MHB without this compound) and a negative control (MHB only).

-

Incubate the plates at 37°C for 18-24 hours.

-

The MIC is determined as the lowest concentration of this compound in which no visible bacterial growth (turbidity) is observed.

-

MIC Assay Workflow

This method assesses the susceptibility of bacteria to this compound by measuring the zone of growth inhibition around a this compound-impregnated disk.

-

Materials:

-

This compound solution of known concentration

-

Sterile paper disks

-

Bacterial cultures

-

Mueller-Hinton Agar (MHA) plates

-

Sterile swabs

-

Incubator

-

Calipers

-

-

Protocol:

-

Prepare a bacterial inoculum adjusted to a 0.5 McFarland standard.

-

Using a sterile swab, uniformly streak the inoculum over the entire surface of an MHA plate to create a bacterial lawn.

-

Aseptically apply sterile paper disks impregnated with a known concentration of this compound onto the agar surface.

-

Gently press the disks to ensure complete contact with the agar.

-

Incubate the plates at 37°C for 18-24 hours.

-

Measure the diameter of the zone of inhibition (the clear area around the disk) in millimeters.

-

Antiviral Properties of this compound

This compound has demonstrated substantial antiviral activity against both a DNA virus, Herpes Simplex Virus type 1 (HSV-1), and an RNA virus, Vesicular Stomatitis Virus (VSV). This broad-spectrum activity suggests a potential mechanism of action that may target common host-cell pathways or conserved viral processes.

Quantitative Antiviral Data

Currently, specific 50% effective concentration (EC50) and 50% cytotoxic concentration (CC50) values for this compound against HSV-1 and VSV are not available in the public domain. The following table is provided for the future compilation of such data.

| Virus | Cell Line | Assay Type | EC50 (µM) | CC50 (µM) | Selectivity Index (SI = CC50/EC50) |

| Herpes Simplex Virus 1 (HSV-1) | Vero | Plaque Reduction Assay | Data not available | Data not available | Data not available |

| Vesicular Stomatitis Virus (VSV) | HeLa | Plaque Reduction Assay | Data not available | Data not available | Data not available |

Experimental Protocols for Antiviral Activity Assessment

Detailed methodologies for evaluating the antiviral potential of this compound are provided below.

It is crucial to first determine the cytotoxic concentration of this compound on the host cell line to ensure that any observed antiviral effect is not a result of cell death.

-

Materials:

-

This compound stock solution

-

Host cell line (e.g., Vero cells)

-

Cell culture medium

-

96-well cell culture plates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Solubilization buffer (e.g., DMSO)

-

Microplate reader

-

-

Protocol:

-

Seed host cells in 96-well plates and incubate overnight to allow for attachment.

-

Add serial dilutions of this compound to the wells.

-

Include a vehicle control (medium with the solvent used for this compound).

-

Incubate for a period equivalent to the duration of the antiviral assay (e.g., 48-72 hours).

-

Add MTT solution to each well and incubate for 2-4 hours.

-

Add solubilization buffer to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the CC50 value, which is the concentration of this compound that reduces cell viability by 50%.

-

This assay quantifies the ability of this compound to inhibit the formation of viral plaques.

-

Materials:

-

This compound stock solution

-

Host cell line (e.g., Vero cells)

-

Virus stock (e.g., HSV-1)

-

Cell culture medium and overlay medium (containing, for example, carboxymethyl cellulose)

-

Multi-well cell culture plates

-

Staining solution (e.g., crystal violet)

-

Fixing solution (e.g., 10% formalin)

-

-

Protocol:

-

Grow a confluent monolayer of host cells in multi-well plates.

-

Infect the cell monolayers with a standardized amount of virus (e.g., 100 plaque-forming units/well).

-

After a 1-2 hour adsorption period, remove the viral inoculum.

-

Add overlay medium containing various concentrations of this compound.

-

Include a virus control (no this compound) and a cell control (no virus).

-

Incubate the plates for a period sufficient for plaque formation (typically 2-5 days).

-

Fix the cells and stain with crystal violet to visualize the plaques.

-

Count the number of plaques in each well and calculate the percentage of plaque reduction compared to the virus control.

-

The EC50 value is the concentration of this compound that reduces the number of plaques by 50%.

-

Plaque Reduction Assay Workflow

Mechanism of Action and Signaling Pathways

The precise molecular mechanisms and signaling pathways through which this compound exerts its antiviral and antibacterial effects have not yet been elucidated in the scientific literature. Its known analgesic activity involves mu-opioid receptor agonism and NMDA receptor antagonism. It is plausible that its antimicrobial actions are mediated through different pathways.

Potential Antibacterial Mechanisms

Based on the mechanisms of other alkaloids, potential antibacterial actions of this compound could include:

-

Inhibition of cell wall synthesis: Disrupting the integrity of the bacterial cell wall.

-

Alteration of cell membrane permeability: Causing leakage of essential cellular components.

-

Inhibition of nucleic acid and protein synthesis: Interfering with vital metabolic processes.

Potential Antibacterial Mechanisms

Potential Antiviral Mechanisms

Given its activity against both DNA and RNA viruses, this compound might target host-cell factors essential for viral replication or interfere with common viral life cycle stages. Research into the antiviral mechanisms of other pyrrolidinoindoline alkaloids could provide valuable insights.

Conclusion and Future Directions

This compound is a promising natural product with demonstrated broad-spectrum antibacterial and antiviral activities. However, the current body of public knowledge is largely qualitative. To fully realize its therapeutic potential, further research is imperative. Key areas for future investigation include:

-

Quantitative antimicrobial profiling: Determining the MIC, MBC, EC50, and CC50 values of this compound against a comprehensive panel of clinically relevant bacteria and viruses.

-

Mechanism of action studies: Elucidating the specific molecular targets and signaling pathways involved in its antimicrobial effects.

-

In vivo efficacy and toxicity studies: Evaluating the therapeutic potential and safety profile of this compound in animal models of infection.

-

Structure-activity relationship (SAR) studies: Synthesizing and testing derivatives of this compound to identify compounds with improved potency and selectivity.

This technical guide serves as a foundation for these future research endeavors, providing the necessary protocols and summarizing the current understanding of this compound's antimicrobial properties. The unique chemical structure and potent bioactivity of this compound warrant its continued investigation as a lead compound for the development of next-generation antimicrobial therapies.

References

The Pharmacological Profile of Hodgkinsine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Hodgkinsine, a trimeric pyrrolidinoindoline alkaloid, has demonstrated a range of biological activities, with its analgesic properties being the most extensively investigated. This document provides a comprehensive overview of the pharmacological profile of this compound, focusing on its mechanism of action, in vivo efficacy, and cytotoxic effects. Notably, this compound exhibits a dual mechanism of action, acting as both a mu-opioid receptor agonist and an N-methyl-D-aspartate (NMDA) receptor antagonist.[1][2][3] This dual activity presents a compelling profile for the development of novel analgesic agents. This guide summarizes the available quantitative data, details relevant experimental protocols, and provides visual representations of its signaling pathways and experimental workflows.

Introduction

This compound is a complex natural product isolated from plants of the Psychotria genus, particularly Psychotria colorata.[1] Structurally, it is a trimer composed of three pyrrolidinoindoline subunits.[1] Its complex stereochemistry has been a subject of significant synthetic effort. Beyond its well-documented analgesic effects, this compound has also been reported to possess antiviral, antibacterial, and antifungal properties.

Mechanism of Action

The primary analgesic mechanism of this compound is attributed to its interaction with two key receptors in the central nervous system:

-

Mu-Opioid Receptor (MOR) Agonism: this compound acts as an agonist at the mu-opioid receptor, a mechanism shared with traditional opioid analgesics like morphine. This interaction is supported by in vivo studies where the analgesic effects of this compound were reversed by the opioid antagonist naloxone.

-

NMDA Receptor Antagonism: this compound also functions as an antagonist of the N-methyl-D-aspartate (NMDA) receptor, similar to ketamine. This is evidenced by its potent activity in animal models of capsaicin-induced pain, which is known to involve NMDA receptor activation.

This dual pharmacology suggests a potential for broad-spectrum analgesia and possibly a mitigated side-effect profile compared to conventional opioids.

Quantitative Pharmacological Data

In Vivo Analgesic Activity

The analgesic effects of this compound have been evaluated in rodent models using the tail-flick and hot-plate tests. The data is presented as the percentage of the Maximum Possible Effect (%MPE).

Table 1: Analgesic Efficacy of this compound in the Tail-Flick Test

| Dose (mg/kg, i.p.) | % Maximum Possible Effect (%MPE) |

| 1.0 | ~20% |

| 2.5 | ~45% |

| 5.0 | ~75% |

Table 2: Analgesic Efficacy of this compound in the Hot-Plate Test

| Dose (mg/kg, i.p.) | % Maximum Possible Effect (%MPE) |

| 5.0 | ~25% |

| 10.0 | ~40% |

| 20.0 | ~65% |

Cytotoxicity

This compound has been reported to exhibit cytotoxicity against several human cancer cell lines, including HCT-116 (colon), SF-295 (glioblastoma), and OVACR-8 (ovarian). However, specific IC₅₀ values from these studies are not currently available in the literature.

Experimental Protocols

The following are detailed methodologies for the key in vivo experiments cited for the pharmacological evaluation of this compound.

Tail-Flick Test

This method is used to assess the central analgesic activity of a compound by measuring the latency of a rodent to withdraw its tail from a noxious thermal stimulus.

Protocol:

-

Animal Acclimatization: Male mice are acclimatized to the testing environment to minimize stress.

-

Baseline Latency: The basal reaction time of each mouse is determined by focusing a beam of high-intensity light on the distal portion of the tail. The time taken for the mouse to flick its tail is recorded. A cut-off time (e.g., 10-15 seconds) is established to prevent tissue damage.

-

Drug Administration: this compound or a control vehicle is administered intraperitoneally (i.p.).

-

Post-Treatment Latency: At predetermined time intervals after drug administration (e.g., 30, 60, 90, 120 minutes), the tail-flick latency is measured again.

-

Data Analysis: The percentage of the Maximum Possible Effect (%MPE) is calculated using the formula: %MPE = [(Post-drug latency - Baseline latency) / (Cut-off time - Baseline latency)] x 100

Hot-Plate Test

This test also evaluates central analgesic activity by measuring the reaction time of an animal to a heated surface.

Protocol:

-

Apparatus: A hot plate apparatus maintained at a constant temperature (e.g., 55 ± 0.5 °C) is used.

-

Animal Acclimatization: Male mice are placed on the hot plate before the test to acclimate.

-

Baseline Latency: Each mouse is placed on the hot plate, and the time until it exhibits a nociceptive response (e.g., licking a paw, jumping) is recorded as the baseline latency. A cut-off time (e.g., 30-45 seconds) is employed.

-

Drug Administration: this compound or a control vehicle is administered (i.p.).

-

Post-Treatment Latency: The reaction time on the hot plate is measured at various time points after drug administration.

-

Data Analysis: The %MPE is calculated as described for the tail-flick test.

Capsaicin-Induced Pain Model

This model is used to assess analgesia, particularly involving the antagonism of NMDA receptors.

Protocol:

-

Animal Preparation: Male mice are used for the experiment.

-

Drug Pre-treatment: this compound, an NMDA antagonist (e.g., MK-801), or a control vehicle is administered subcutaneously (s.c.) or intraperitoneally (i.p.).

-

Capsaicin Injection: After a set pre-treatment time (e.g., 30 minutes), a solution of capsaicin is injected into the plantar surface of one of the hind paws.

-

Nociceptive Behavior Observation: Immediately after the capsaicin injection, the animal is placed in an observation chamber, and the amount of time it spends licking the injected paw is recorded for a defined period (e.g., 5 minutes).

-

Data Analysis: The total time spent licking the paw is quantified and compared between the different treatment groups. A significant reduction in licking time in the this compound-treated group compared to the control group indicates an antinociceptive effect.

Signaling Pathways and Experimental Workflow

The dual mechanism of action of this compound involves distinct signaling cascades. The following diagrams illustrate these pathways and a general workflow for its pharmacological evaluation.

Caption: Dual signaling pathways of this compound's analgesic action.

Caption: General experimental workflow for this compound evaluation.

Conclusion

This compound presents a promising pharmacological profile as a potential novel analgesic. Its dual mechanism of action, targeting both the mu-opioid and NMDA receptors, distinguishes it from conventional pain therapeutics and warrants further investigation. While in vivo studies have confirmed its dose-dependent analgesic effects, a significant gap exists in the availability of quantitative in vitro data, particularly concerning its receptor binding affinities and cytotoxicity. Future research should focus on elucidating these quantitative parameters to fully understand the structure-activity relationship and to guide the development of this compound-based therapeutic agents. The detailed protocols and workflows provided in this guide offer a framework for such future investigations.

References

- 1. Molecular and cellular basis of mu-opioid receptor signaling: mechanisms underlying tolerance and dependence development - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Frontiers | Tyrosine 7.43 is important for mu-opioid receptor downstream signaling pathways activated by fentanyl [frontiersin.org]

- 3. Antinociceptive profile of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

Hodgkinsine and its Relation to Eseroline: A Technical Guide for Researchers

An in-depth exploration of the chemical relationship, biological activities, and therapeutic potential of the complex alkaloid Hodgkinsine and its monomeric analogue, Eseroline.

This technical guide provides a comprehensive overview of this compound and its structural and functional relationship to Eseroline, tailored for researchers, scientists, and professionals in drug development. This document delves into their chemical properties, known biological activities with available quantitative data, detailed experimental methodologies for their study, and a visualization of their proposed signaling pathways.

Introduction: A Tale of Monomer and Trimer

This compound is a complex trimeric pyrrolidinoindoline alkaloid naturally found in plants of the Psychotria genus, notably Psychotria colorata.[1] Its intricate structure is composed of three pyrrolidinoindoline subunits.[1] Eseroline, a simpler monomeric pyrroloindole, is a metabolite of the acetylcholinesterase inhibitor physostigmine.[2] The core of the relationship between these two molecules lies in their structural similarity: the monomeric unit of this compound closely resembles Eseroline.[1] This structural relationship translates into a fascinating overlap in their biological activities, particularly their analgesic properties.[3]

Chemical Structures and Properties

This compound and Eseroline, while related, possess distinct chemical structures that dictate their physical and pharmacological properties.

This compound: A trimer with multiple chiral centers, leading to the existence of numerous stereoisomers. Its complex three-dimensional structure is crucial for its biological activity.

Eseroline: A smaller, monomeric molecule, it serves as a key structural motif within this compound.

Comparative Biological Activities

Both this compound and Eseroline exhibit a range of biological effects. While research on this compound has highlighted its diverse activities, Eseroline is primarily recognized for its potent analgesic and acetylcholinesterase inhibitory actions.

Analgesic Properties

A significant area of interest is the potent pain-relieving effects of both compounds.

-

Eseroline is a potent antinociceptive agent, with studies indicating its analgesic action is stronger than that of morphine. Its mechanism is primarily attributed to its agonist activity at opiate receptors. Like this compound, specific binding affinity data (Ki or IC50) for Eseroline at mu-opioid receptors is not extensively reported in the available literature.

Other Biological Activities

Beyond analgesia, both molecules have been investigated for other potential therapeutic applications.

-

This compound has shown promising antiviral, antibacterial, and antifungal properties. It has demonstrated activity against Herpes Simplex Virus (HSV) and Vesicular Stomatitis Virus (VSV).

-

Eseroline is a known inhibitor of acetylcholinesterase (AChE), the enzyme responsible for the breakdown of the neurotransmitter acetylcholine. This activity, however, is weaker and more easily reversible compared to its parent compound, physostigmine.

Quantitative Data Summary

The following tables summarize the available quantitative data for the biological activities of this compound and Eseroline.

| Compound | Biological Activity | Assay | Target Organism/Enzyme | Value | Reference |

| This compound | Antibacterial | Minimum Inhibitory Concentration (MIC) | Various Bacteria | As low as 5 µg/mL | |

| Antifungal | Minimum Inhibitory Concentration (MIC) | Various Fungi | As low as 5 µg/mL | ||

| Eseroline | Acetylcholinesterase Inhibition | Ki | Electric Eel AChE | 0.15 ± 0.08 µM | |

| Human RBC AChE | 0.22 ± 0.10 µM | ||||

| Rat Brain AChE | 0.61 ± 0.12 µM | ||||

| Butyrylcholinesterase Inhibition | Ki | Horse Serum BuChE | 208 ± 42 µM |

Experimental Protocols

This section provides an overview of the methodologies used to assess the biological activities of this compound and Eseroline.

Synthesis of this compound and Eseroline

-

This compound: The total synthesis of this compound is a complex process due to its trimeric nature and multiple stereocenters. A key strategy involves a stereocontrolled total synthesis where a catalyst-controlled intramolecular Heck reaction is utilized to append the third cis-pyrrolidinoindoline ring to a hexacyclic chimonanthine precursor. More recent advancements have utilized a diazene-directed assembly of cyclotryptamine fragments for a convergent and stereocontrolled synthesis.

-

Eseroline: Eseroline is a key intermediate in the first total synthesis of physostigmine, achieved by Julian and Pikl in 1935. The synthesis involves the formation of the characteristic pyrrolo[2,3-b]indole ring system.

Analgesic Activity Assays

-

Tail-Flick and Hot-Plate Tests: These are common in vivo assays to assess thermal pain perception in animals. The latency to withdraw the tail from a heat source (tail-flick) or to lick a paw or jump on a heated surface (hot-plate) is measured. An increase in latency after compound administration indicates an analgesic effect.

-

Capsaicin-Induced Pain Model: This model is used to investigate neurogenic inflammation and pain. Capsaicin injection into the paw of an animal induces nocifensive behaviors (e.g., licking, flinching). A reduction in these behaviors following compound administration suggests an analgesic effect, potentially involving the antagonism of NMDA receptors which are implicated in capsaicin-induced nociception.

Receptor Binding and Enzyme Inhibition Assays

-

Opioid Receptor Binding Assay: Radioligand binding assays are used to determine the affinity of a compound for opioid receptors. These assays typically involve incubating cell membranes expressing the receptor of interest with a radiolabeled ligand (e.g., [³H]DAMGO for mu-opioid receptors) in the presence of varying concentrations of the test compound. The amount of radioligand bound is measured to determine the IC50, which can be converted to a Ki value.

-

NMDA Receptor Antagonist Assay: The activity of NMDA receptor antagonists can be assessed using various methods, including radioligand binding assays with ligands like [³H]MK-801, or functional assays that measure the inhibition of NMDA-induced cellular responses, such as calcium influx or electrophysiological recordings.

-

Acetylcholinesterase (AChE) Inhibition Assay: The Ellman's method is a widely used colorimetric assay to measure AChE activity. It utilizes acetylthiocholine as a substrate, which is hydrolyzed by AChE to thiocholine. Thiocholine then reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored product, the absorbance of which is measured spectrophotometrically. The inhibitory activity of a compound is determined by the reduction in the rate of color formation.

Antimicrobial Activity Assays

-

Minimum Inhibitory Concentration (MIC) Assay: The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation. This is typically determined using broth microdilution methods, where a standardized inoculum of the microorganism is added to wells of a microtiter plate containing serial dilutions of the test compound.

Signaling Pathways and Mechanisms of Action

The dual mechanism of action of this compound, targeting both the opioid and NMDA receptor systems, presents a compelling therapeutic profile for pain management. Eseroline's activity is primarily focused on the opioid system.

This compound's Dual Analgesic Pathway

This compound's analgesic effect is proposed to stem from its simultaneous interaction with two key receptors in the central nervous system:

-

Mu-Opioid Receptor Agonism: By binding to and activating mu-opioid receptors, this compound can initiate a signaling cascade that leads to a decrease in neuronal excitability and the inhibition of pain signal transmission. This is a classic mechanism for opioid analgesics.

-

NMDA Receptor Antagonism: By blocking NMDA receptors, this compound can prevent the influx of calcium ions into neurons. Excessive calcium influx through NMDA receptors is associated with central sensitization and chronic pain states. Therefore, antagonizing these receptors can help to dampen pain signaling.

Eseroline's Opioid Agonist Pathway

Eseroline's primary analgesic mechanism is through its action as an agonist at opioid receptors, similar to the opioid component of this compound's activity.

Experimental Workflow for Biological Activity Screening

A typical workflow for screening and characterizing the biological activities of compounds like this compound and Eseroline involves a series of in vitro and in vivo assays.

Conclusion and Future Directions

This compound and Eseroline represent a compelling example of how structural complexity and monomer-polymer relationships in natural products can lead to potent and nuanced biological activities. The dual-action analgesia of this compound, in particular, holds significant promise for the development of novel pain therapeutics with potentially improved efficacy and side-effect profiles.

Future research should focus on several key areas:

-

Quantitative Pharmacological Characterization: There is a critical need for direct, quantitative data on the binding affinities (Ki) and functional potencies (IC50/EC50) of this compound and its stereoisomers at mu-opioid and NMDA receptors.

-

Elucidation of Signaling Pathways: Detailed investigation into the downstream signaling cascades activated by this compound at both receptor types will provide a more complete understanding of its mechanism of action.

-

Structure-Activity Relationship (SAR) Studies: Synthesis and evaluation of analogues of both this compound and Eseroline will be crucial for identifying the key structural features responsible for their biological activities and for optimizing their therapeutic potential.

-

In-depth Antimicrobial and Antiviral Studies: Further investigation into the spectrum of activity and mechanisms of action of this compound against various pathogens is warranted.

The continued exploration of these fascinating natural products offers exciting opportunities for the discovery of new lead compounds and the development of next-generation therapeutics.

References

- 1. Physostigmine - Wikipedia [en.wikipedia.org]

- 2. Eseroline: a new antinociceptive agent derived from physostigmine with opiate receptor agonist properties. Experimental in vivo and in vitro studies on cats and rodents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Antinociceptive profile of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for the Total Synthesis of Hodgkinsine and Its Analogs

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the contemporary strategies for the total synthesis of Hodgkinsine and its structurally complex analogs. The protocols outlined below are based on seminal works from the laboratories of Movassaghi and Overman, offering insights into two distinct and powerful approaches: a convergent diazene-directed assembly and a catalyst-controlled intramolecular Heck reaction. These methodologies provide a roadmap for the stereocontrolled construction of the intricate polycyclic architecture of these alkaloids, which are of significant interest due to their potential biological activities, including analgesic properties.[1]

Strategic Overview:

The total synthesis of this compound, a trimer of pyrrolidinoindoline subunits, presents significant challenges due to the presence of multiple stereocenters, including vicinal quaternary centers.[2] Two primary strategies have emerged as particularly effective in addressing these challenges:

-

Diazene-Directed Assembly (Movassaghi): This modern and highly convergent approach utilizes the formation of diazene intermediates to orchestrate the stereoselective coupling of cyclotryptamine fragments. The subsequent photoextrusion of dinitrogen forges the key C3a–C3a' and C3a–C7' carbon-carbon bonds with complete stereochemical control.[3][4][5] This method is notable for its modularity, allowing for the synthesis of various analogs by combining different monomeric units.

-

Intramolecular Heck Reaction (Overman): This strategy elegantly establishes the crucial C3a–C7' stereocenter through a catalyst-controlled asymmetric intramolecular Heck cyclization. This reaction creates an α-aryl oxindole, which serves as a key intermediate in the assembly of the this compound core. This approach has been successfully applied to the synthesis of various stereoisomers of this compound.

Experimental Protocols and Data:

The following sections provide detailed experimental protocols for key steps in the total synthesis of this compound and its analogs, along with tabulated quantitative data for easy comparison of reaction efficiencies.

I. Movassaghi's Diazene-Directed Synthesis of (-)-Hodgkinsine

This strategy relies on the sequential and directed coupling of cyclotryptamine monomers. A key feature is the formation of a bis-diazene trimer, which upon photolysis, yields the core structure of (-)-Hodgkinsine.

A. Synthesis of Monomeric Building Blocks:

The synthesis begins with the preparation of functionalized cyclotryptamine monomers. Rh- and Ir-catalyzed C-H amination reactions are employed for rapid access to C3a- and C7-functionalized monomers.

B. Key Reaction: Diazene-Directed Assembly and Photolysis

The convergent assembly of the monomers is achieved through the formation of diazene linkages, followed by a photolytic extrusion of dinitrogen to form the key carbon-carbon bonds.

Experimental Protocol for the Synthesis of Bis-diazene Trimer (-)-41 and subsequent photolysis to (-)-42:

-

Step 1: Formation of Mixed Sulfamide (-)-40: To a solution of sulfamate ester (-)-39 in CH2Cl2 is added 4-dimethylaminopyridine (DMAP) and amine (-)-28. The reaction mixture is stirred at room temperature until completion as monitored by TLC.

-

Step 2: Oxidation to Bis-diazene Trimer (-)-41: The crude mixed sulfamide (-)-40 is then subjected to mild oxidation to afford the bis-diazene trimer (-)-41. This two-step process yields (-)-41 in 86% yield.

-

Step 3: Photolysis to Trimer (-)-42: A solution of bis-diazene (-)-41 in a suitable solvent is irradiated with 300 nm light for 19 hours. This single-step photolysis affords the trimer (-)-42 in 41% yield. Alternatively, a stepwise photolysis can yield (-)-42 in 45% yield over two steps.

Table 1: Quantitative Data for the Synthesis of (-)-Hodgkinsine via Diazene-Directed Assembly

| Step | Intermediate/Product | Reagents and Conditions | Yield (%) | Reference |

| Rh-catalyzed C-H Amination | Sulfamate ester (-)-39 | Dimeric diazene (-)-33, Rh-catalyst | 60 | |

| Sulfamide formation and Oxidation | Bis-diazene (-)-41 | Sulfamate ester (-)-39, amine (-)-28, DMAP; then mild oxidation | 86 (2 steps) | |

| Photolysis (Single Step) | Trimer (-)-42 | Bis-diazene (-)-41, 300 nm light, 19 h | 41 | |

| Photolysis (Stepwise) | Trimer (-)-42 | Stepwise irradiation of the two diazene functionalities | 45 (2 steps) | |

| Deprotection and Reduction | (-)-Hodgkinsine (4) | 1. Removal of (trimethylsilyl)ethyl carbamates; 2. Exhaustive reduction with Red-Al | 70 (2 steps) |

Diagram 1: Experimental Workflow for Movassaghi's Synthesis of (-)-Hodgkinsine Core

Caption: Workflow for the convergent synthesis of (-)-Hodgkinsine.

II. Overman's Intramolecular Heck Reaction Strategy

This approach features the stereocontrolled formation of the C3a-C7' linkage through a palladium-catalyzed intramolecular Heck reaction. This key step has been utilized in the synthesis of various stereoisomers of this compound.

A. Key Reaction: Catalyst-Controlled Intramolecular Heck Reaction

The intramolecular Heck reaction is a powerful tool for the construction of quaternary stereocenters. In the context of this compound synthesis, it enables the crucial connection of a third cyclotryptamine unit to a dimeric precursor.

Experimental Protocol for a Representative Intramolecular Heck Reaction:

-

A solution of the appropriate hexacyclic chimonanthine precursor bearing an o-iodoanilide moiety is treated with a palladium catalyst, a suitable ligand (e.g., a chiral phosphine), and a base in an appropriate solvent.

-

The reaction mixture is heated to the required temperature and monitored for the consumption of the starting material.

-

Upon completion, the reaction is worked up and the product, a tris(pyrrolidinoindoline) alkaloid, is purified by chromatography.

Table 2: Representative Yields in Overman's this compound Synthesis

| Reaction Step | Product | Key Reagents and Conditions | Yield (%) | Reference |

| Intramolecular Heck Reaction | Tris(pyrrolidinoindoline) core | Pd catalyst, chiral ligand, base | Varies | |

| Elaboration to this compound isomers | This compound stereoisomers (3, 4, ent-1, ent-4) | Further synthetic modifications of the core structure | Varies |

Diagram 2: Logical Relationship in Overman's Heck Reaction Strategy

Caption: Key steps in the synthesis of this compound stereoisomers.

Signaling Pathways and Biological Activity

While the primary focus of these notes is on the chemical synthesis, it is important to note that this compound and its analogs exhibit interesting biological activities. This compound has been reported to have antiviral, antibacterial, and antifungal effects. Its most researched property is its analgesic effect, which is thought to be mediated through a dual mechanism of action as a mu-opioid agonist and an NMDA antagonist.

Diagram 3: Proposed Dual Mechanism of Analgesic Action of this compound

References

- 1. Enantioselective total syntheses of the cyclotryptamine alkaloids this compound and this compound B - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Concise synthesis of (-)-hodgkinsine, (-)-calycosidine, (-)-hodgkinsine b, (-)-quadrigemine c, and (-)-psycholeine via convergent and directed modular assembly of cyclotryptamines [dspace.mit.edu]

- 3. pubs.acs.org [pubs.acs.org]

- 4. [PDF] Concise Synthesis of (-)-Hodgkinsine, (-)-Calycosidine, (-)-Hodgkinsine B, (-)-Quadrigemine C, and (-)-Psycholeine via Convergent and Directed Modular Assembly of Cyclotryptamines. | Semantic Scholar [semanticscholar.org]

- 5. Complete List of Publications – Movassaghi Group [movassaghigroup.mit.edu]

Application Notes and Protocols for the Enantioselective Synthesis of Hodgkinsine Stereoisomers

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the enantioselective synthesis of Hodgkinsine stereoisomers. The methodologies presented herein focus on modern synthetic strategies that allow for a high degree of stereochemical control, which is crucial for the development of potential therapeutic agents based on the this compound scaffold. This compound, a complex trimeric pyrrolidinoindoline alkaloid, and its stereoisomers have garnered significant interest due to their potential biological activities, including analgesic effects.[1]

The protocols detailed below are centered around a convergent and modular diazene-directed assembly of cyclotryptamine fragments. This state-of-the-art strategy enables the completely stereoselective formation of the challenging C3a–C3a' and C3a–C7' carbon-carbon bonds and their associated quaternary stereogenic centers.[1][2][3][4] Key transformations, including Rhodium-catalyzed C-H amination and photochemical extrusion of dinitrogen, are also described in detail.

Key Synthetic Strategies

Several key strategies have been successfully employed for the enantioselective synthesis of this compound and its stereoisomers:

-

Diazene-Directed Assembly: This modern approach offers a highly convergent and modular route with excellent stereochemical control. It involves the synthesis of complex bis- and tris-diazene intermediates, followed by photoextrusion of dinitrogen to form the desired carbon-carbon bonds with complete stereoselectivity.

-

Asymmetric Intramolecular Heck Cyclization: This method, pioneered by Overman, is crucial for establishing the key C3a–C7' linkage and has been successfully applied to the synthesis of (-)-Hodgkinsine B.

-

Rhodium-Catalyzed C-H Amination: This powerful transformation allows for the direct functionalization of C-H bonds, providing rapid access to key amine intermediates required for the assembly of the cyclotryptamine monomers.

Experimental Workflow: Diazene-Directed Synthesis of (-)-Hodgkinsine

The overall experimental workflow for the synthesis of (-)-Hodgkinsine via the diazene-directed assembly strategy is depicted below. This convergent approach involves the sequential coupling of three distinct cyclotryptamine subunits.

Caption: Convergent synthesis of (-)-Hodgkinsine.

Quantitative Data Summary

The following table summarizes the yields for the key steps in the enantioselective synthesis of (-)-Hodgkinsine via the diazene-directed assembly strategy.

| Step | Product | Starting Material(s) | Yield (%) | Reference |

| Dimerization | Dimeric Diazene (-)-33 | Bromocyclotryptamine (+)-26 and Hydrazide (+)-31 | 59 | |

| Rh-catalyzed C-H Amination | Sulfamate Ester (-)-39 | Dimeric Diazene (-)-33 | 60 | |

| Coupling and Diazene Formation | Bis-diazene Trimer (-)-41 | Sulfamate Ester (-)-39 and Amine (-)-28 | 86 (2 steps) | |

| Photolysis | Trimer (-)-42 | Bis-diazene Trimer (-)-41 | 41-45 | |

| Deprotection and Reduction | (-)-Hodgkinsine (4) | Trimer (-)-42 | 70 (2 steps) | |

| Asymmetric Intramolecular Heck | (-)-Hodgkinsine B | Corresponding precursor | 83 (ee) |

Detailed Experimental Protocols

Protocol 1: Synthesis of Dimeric Diazene (-)-33

This protocol describes the silver-promoted addition of a hydrazine nucleophile to a C3a-bromocyclotryptamine to form a key dimeric diazene intermediate.

-

Reagents and Materials:

-

Bromocyclotryptamine (+)-26

-

Hydrazide (+)-31

-

Silver trifluoromethanesulfonate (AgOTf)

-

Anhydrous and degassed solvent (e.g., Dichloromethane)

-

Inert atmosphere (Argon or Nitrogen)

-

Standard laboratory glassware and purification supplies (silica gel for chromatography)

-

-

Procedure:

-

To a solution of bromocyclotryptamine (+)-26 in the chosen anhydrous solvent under an inert atmosphere, add hydrazide (+)-31.

-

Cool the reaction mixture to the appropriate temperature (e.g., 0 °C or ambient temperature as optimized).

-

Add silver trifluoromethanesulfonate portion-wise to the stirred solution.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction and perform an aqueous workup.

-

The crude product is then purified by column chromatography on silica gel to afford the dimeric diazene (-)-33.

-

Protocol 2: Rhodium-Catalyzed C-H Amination for the Synthesis of Sulfamate Ester (-)-39

This protocol details the Rh-catalyzed C-H amination of the dimeric diazene intermediate.

-

Reagents and Materials:

-

Dimeric Diazene (-)-33

-

Rhodium catalyst (e.g., Rh₂(esp)₂)

-

Oxidant (e.g., PhI(OAc)₂)

-

Magnesium oxide (MgO)

-

Anhydrous and degassed solvent (e.g., Benzene or Dichloromethane)

-

Inert atmosphere (Argon or Nitrogen)

-

-

Procedure:

-

To a solution of the dimeric diazene (-)-33 in the anhydrous solvent, add the rhodium catalyst and magnesium oxide.

-

Stir the mixture at the desired reaction temperature.

-

Slowly add a solution of the oxidant in the same solvent to the reaction mixture over a prolonged period.

-

Monitor the reaction by TLC until the starting material is consumed.

-

Upon completion, filter the reaction mixture to remove solids.

-

Concentrate the filtrate under reduced pressure and purify the crude product by column chromatography to yield the sulfamate ester (-)-39.

-

Protocol 3: Photochemical Extrusion of Dinitrogen

This protocol describes the key bond-forming step via photolysis of the bis-diazene intermediate.

-

Apparatus and Materials:

-

Bis-diazene Trimer (-)-41

-

Photoreactor equipped with a suitable UV lamp (e.g., 300 nm)

-

Degassed solvent (e.g., Benzene or Toluene)

-

Inert atmosphere (Argon or Nitrogen)

-

-

Procedure:

-

Dissolve the bis-diazene trimer (-)-41 in the degassed solvent in a quartz reaction vessel.

-

Purge the solution with an inert gas for an adequate time to remove any dissolved oxygen.

-

Irradiate the solution with the UV lamp at a controlled temperature (e.g., 25 °C).

-

Monitor the progress of the reaction by TLC or HPLC.

-

Upon completion, remove the solvent under reduced pressure.

-

Purify the resulting crude product, trimer (-)-42, by column chromatography.

-

Logical Relationship of Key Synthetic Transformations

The following diagram illustrates the logical progression of the key chemical transformations in the synthesis of the trimeric core of this compound.

Caption: Key transformations in this compound synthesis.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. Concise Synthesis of (−)-Hodgkinsine, (−)-Calycosidine, (−)-Hodgkinsine B, (−)-Quadrigemine C, and (−)-Psycholeine via Convergent and Directed Modular Assembly of Cyclotryptamines - PMC [pmc.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. dspace.mit.edu [dspace.mit.edu]

Application Note: Quantitative Analysis of Hodgkinsine in Human Plasma by LC-MS/MS

Abstract

This application note describes a sensitive and selective liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of Hodgkinsine in human plasma. This compound, a complex trimeric pyrrolidinoindoline alkaloid, has garnered significant interest for its potent analgesic properties, acting as both a mu-opioid agonist and an NMDA antagonist.[1][2][3] The developed method utilizes solid-phase extraction (SPE) for sample clean-up, followed by chromatographic separation on a C18 column and detection using a triple quadrupole mass spectrometer operating in the positive ion multiple reaction monitoring (MRM) mode. This method is intended for use in preclinical and clinical pharmacokinetic studies of this compound.

Introduction